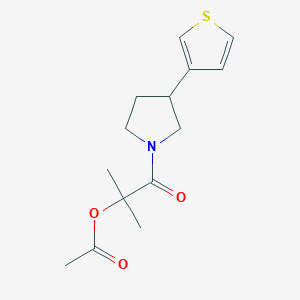![molecular formula C13H11N5O2S B2484127 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2176269-99-9](/img/structure/B2484127.png)
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, also known as OPET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Fluorophores and Visible Light Organophotocatalysts
The compound has been extensively researched for use in photovoltaics or as fluorescent sensors . It is part of a library of 26 donor-acceptor compounds based on the benzo[c][1,2,5]thiadiazole group . These compounds have been systematically modified to alter the photocatalyst’s optoelectronic and photophysical properties .
Photocatalysis
The compound has been used as a potential visible-light organophotocatalyst . It has been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .
Immobilisation within Polymers
The compound has been chemically incorporated into polymers of intrinsic microporosity (PIMs) through a copolymerisation strategy . This allows up to 5% incorporation without compromising processability or microporosity .
Photosensitisers of Oxygen
The compound has been used as a photosensitiser of oxygen under both batch and continuous flow conditions . The solution processability of these materials was demonstrated by the simple deposition of the photoactive microporous polymer onto glass beads .
Flow Photochemistry
The compound has been used in flow photochemistry . The photoactive microporous polymer was fixed within a column reactor for continuous flow photochemistry .
Near-Infrared Imaging
Although the specific compound was not mentioned, benzo-bis(1,2,5-thiadiazole) fluorophores, which are structurally similar, have been used in near-infrared imaging . These small-molecule-based NIR-II (1000–1700 nm) dyes are highly promising candidates for in vivo molecular imaging .
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of this compound, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The compound’s mode of action involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group . This suggests that the compound may act as a photocatalyst, absorbing light and using the energy to drive chemical reactions .
Biochemical Pathways
The compound’s potential as a photocatalyst suggests it could be involved in photochemical reactions, which are a part of various biochemical pathways .
Pharmacokinetics
The compound’s potential as a photocatalyst suggests that its bioavailability could be influenced by light exposure .
Result of Action
As a potential photocatalyst, the compound could induce chemical reactions when exposed to light, leading to various molecular and cellular effects .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, light exposure could enhance the compound’s photocatalytic activity . Additionally, the compound’s stability could be affected by factors such as temperature and pH .
properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c19-12(9-2-3-10-11(8-9)17-21-16-10)14-5-7-18-6-1-4-15-13(18)20/h1-4,6,8H,5,7H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLKLOISLFAWRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCNC(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


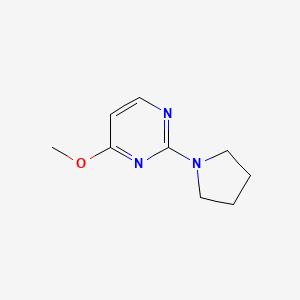
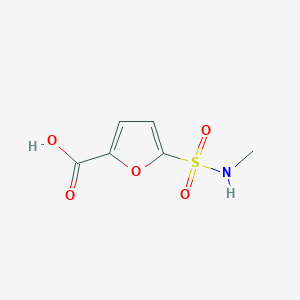
![N-(3,5-difluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484049.png)
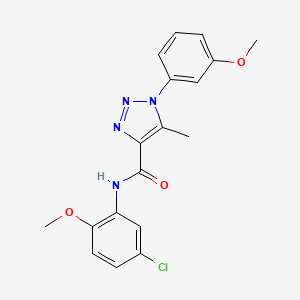
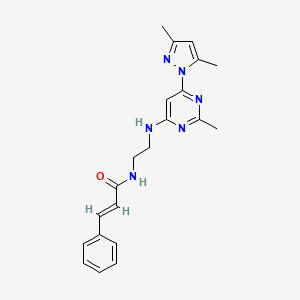



![3-[2-(2-thienyl)ethyl]-7-{[2-(trifluoromethyl)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2484058.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2484061.png)
![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2484062.png)

